

# Protocol for N-alkylation of 1H-pyrazole-4-carbaldehyde

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## Compound of Interest

Compound Name: 1H-pyrazole-4-carbaldehyde

Cat. No.: B053337

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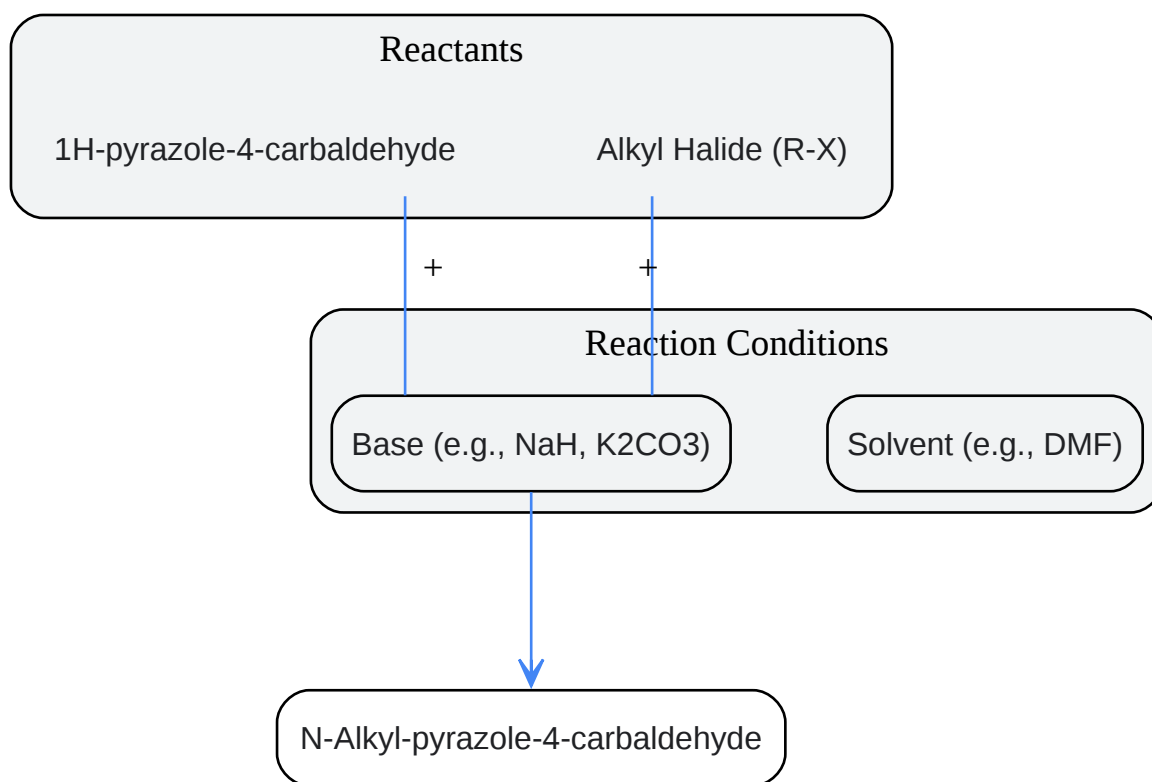
This document provides a detailed protocol for the N-alkylation of **1H-pyrazole-4-carbaldehyde**, a versatile building block in medicinal chemistry and drug development. The N-alkylation of the pyrazole ring is a critical step in the synthesis of a wide array of biologically active compounds. This protocol focuses on a general and robust base-mediated alkylation method.

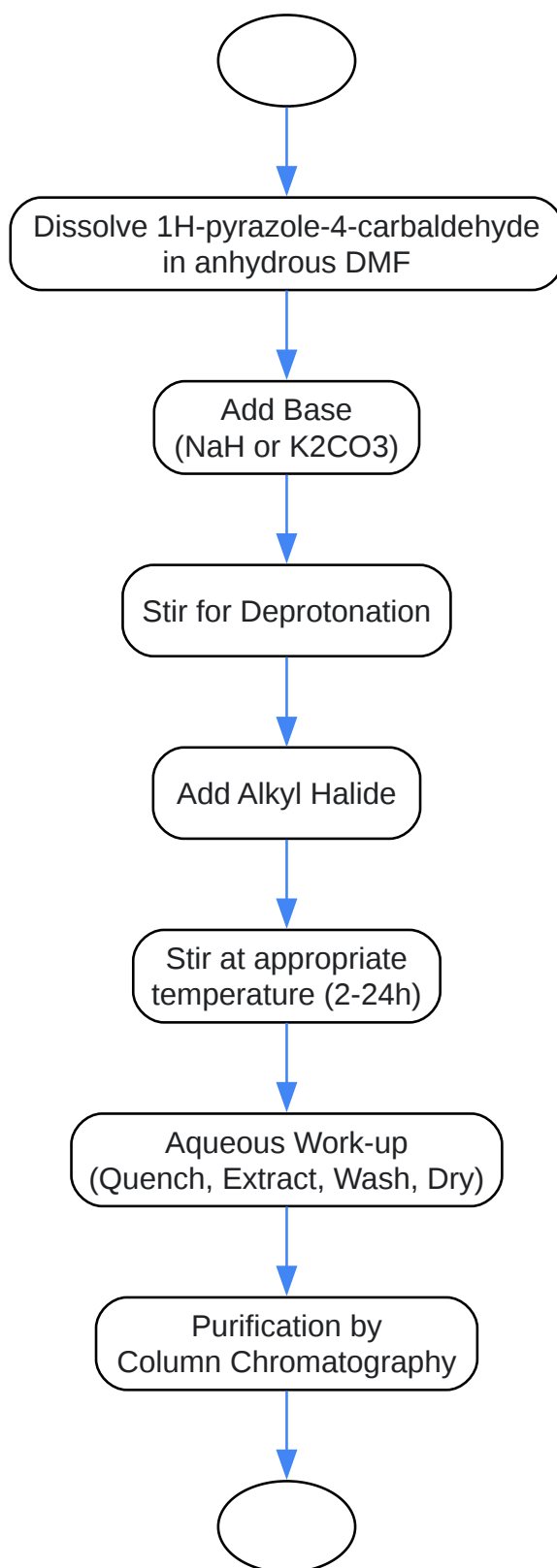
## Introduction

The N-alkylation of pyrazoles is a fundamental transformation in organic synthesis, allowing for the diversification of the pyrazole scaffold to modulate the physicochemical and pharmacological properties of the resulting molecules. **1H-pyrazole-4-carbaldehyde** is a particularly useful starting material due to the presence of a reactive aldehyde group, which can be further functionalized. The N-alkylation of unsymmetrically substituted pyrazoles can potentially lead to two regioisomers (N1 and N2 alkylation). The regiochemical outcome is influenced by factors such as the steric and electronic nature of the substituents on the pyrazole ring, the choice of base, solvent, and the alkylating agent. For **1H-pyrazole-4-carbaldehyde**, the electronic properties of the two ring nitrogen atoms are similar, which can make achieving high regioselectivity challenging.

## General Reaction Scheme

The N-alkylation of **1H-pyrazole-4-carbaldehyde** is typically carried out by deprotonation of the pyrazole nitrogen with a suitable base, followed by nucleophilic attack on an alkylating agent.





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